molecular formula C14H22N2O3S B10795672 Piprozoline CAS No. 95406-06-7

Piprozoline

Cat. No.: B10795672
CAS No.: 95406-06-7
M. Wt: 298.40 g/mol
InChI Key: UAXYBJSAPFTPNB-KHPPLWFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprozoline involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Piprozoline undergoes several types of chemical reactions:

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The bromination step in its synthesis is an example of a substitution reaction.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.

Scientific Research Applications

Piprozoline has several applications in scientific research:

Comparison with Similar Compounds

Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:

This compound stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.

Properties

CAS No.

95406-06-7

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-

InChI Key

UAXYBJSAPFTPNB-KHPPLWFESA-N

Isomeric SMILES

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2

Canonical SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Origin of Product

United States

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